N-(2-Hydroxyethyl)alanine
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Overview
Description
N-(2-Hydroxyethyl)alanine, commonly known as HEA, is a non-proteinogenic amino acid that has gained significant attention in the field of biochemistry and biotechnology. HEA is a chiral molecule that exists in two enantiomeric forms, L-HEA and D-HEA. The L-HEA form is found in nature as a component of certain peptides, while the D-HEA form is synthesized chemically. HEA has been extensively studied for its potential applications in drug discovery, enzymology, and materials science.
Mechanism Of Action
HEA acts as a substrate for various enzymes, including transaminases and dehydrogenases. The mechanism of action of HEA involves the formation of a Schiff base intermediate between the amino group of HEA and the cofactor of the enzyme. This intermediate is then further processed to form the desired product.
Biochemical And Physiological Effects
HEA has been shown to have various biochemical and physiological effects. HEA has been shown to inhibit the growth of certain cancer cell lines and has been proposed as a potential anticancer agent. Additionally, HEA has been shown to have antioxidant properties and has been proposed as a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
HEA has several advantages as a substrate for enzyme-catalyzed reactions. HEA is readily available and can be easily synthesized. Additionally, HEA is a chiral molecule, which makes it useful in asymmetric synthesis. However, HEA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
HEA has several potential future directions for research. One potential direction is the development of HEA-based drugs for the treatment of cancer and oxidative stress-related diseases. Additionally, HEA could be used as a chiral auxiliary in the synthesis of novel compounds. Furthermore, HEA could be used as a substrate for the development of new enzymes with improved catalytic properties.
Synthesis Methods
HEA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of HEA involves the reaction of glycine with ethylene oxide, followed by hydrolysis to obtain the desired product. Enzymatic synthesis involves the use of enzymes such as alanine racemase and serine hydroxymethyltransferase to catalyze the conversion of serine to HEA.
Scientific Research Applications
HEA has been extensively studied for its potential applications in drug discovery and enzyme engineering. HEA has been shown to act as a substrate for various enzymes, including transaminases and dehydrogenases. HEA has also been used as a building block for the synthesis of novel peptide analogs and peptidomimetics. Additionally, HEA has been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
125412-04-6 |
---|---|
Product Name |
N-(2-Hydroxyethyl)alanine |
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-4(5(8)9)6-2-3-7/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
JOOSUPODUVRSRP-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NCCO |
SMILES |
CC(C(=O)O)NCCO |
Canonical SMILES |
CC(C(=O)O)NCCO |
Other CAS RN |
125412-04-6 |
synonyms |
N-(2-hydroxyethyl)alanine N-(2-hydroxyethyl)alanine, (DL) isomer N-(2-hydroxyethyl)alanine, (L) isomer OHEt-Ala |
Origin of Product |
United States |
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